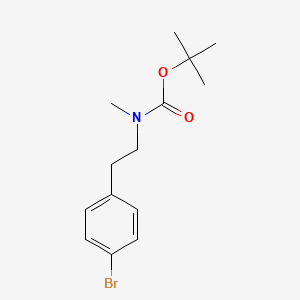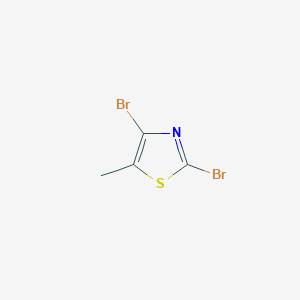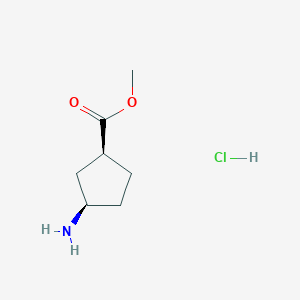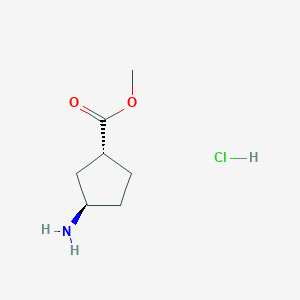![molecular formula C8H9Cl2F3N2 B1400744 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride CAS No. 326816-37-9](/img/structure/B1400744.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride
Vue d'ensemble
Description
“2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride” is a chemical compound with the empirical formula C8H9Cl2F3N2 . It is used in scientific research and as a synthetic intermediate . The compound is a solid in form .
Molecular Structure Analysis
The molecular weight of the compound is 261.07 . The SMILES string representation isCl.NCCSc1ncc(cc1Cl)C(F)(F)F . The InChI code is 1S/C8H8ClF3N2.ClH/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13;/h3-4H,1-2,13H2;1H . Physical And Chemical Properties Analysis
The compound is a solid in form . It has a predicted boiling point of 230.5±35.0 °C and a predicted density of 1.364±0.06 g/cm3 . The compound should be stored at 2-8°C, protected from light .Applications De Recherche Scientifique
Chemical Synthesis and Properties
The chemistry of compounds containing pyridine structures, such as 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride, is characterized by their preparation procedures, properties, and their ability to form complex compounds. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and have shown potential in biological and electrochemical activities. Such compounds are valuable in understanding the chemistry of related structures and in identifying areas of potential research interest, including unknown analogues of similar compounds (Boča, Jameson, & Linert, 2011).
Pharmacological Applications
Compounds with pyridine scaffolds are known for their pharmacological significance, particularly in the design of kinase inhibitors such as p38 mitogen-activated protein (MAP) kinase inhibitors. These inhibitors are crucial in regulating proinflammatory cytokine release, and the pyridine moiety plays a key role in achieving high binding selectivity and potency. The structural features of these compounds, including the pyridine substituents, contribute to their effectiveness as selective inhibitors, which can be crucial in therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Environmental and Toxicological Studies
The environmental persistence and toxicological impact of chlorinated compounds, including those related to 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride, are significant areas of study. These compounds, due to their chlorine and fluorine constituents, can exhibit bioaccumulation and pose risks to environmental and human health. Understanding their behavior, distribution, and potential risks in the environment is essential for developing strategies to mitigate their impact (Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021).
Alternatives to Persistent Organic Pollutants
Research on alternatives to persistent organic pollutants (POPs), such as PFASs, is crucial due to their environmental and health risks. The study of compounds with pyridine and chlorinated structures can contribute to finding safer alternatives with lesser environmental persistence and toxicity. This area of research is pivotal in addressing the challenges posed by current POPs and in the search for environmentally friendly compounds (Wang, Chang, Wang, Zhang, Zhang, Wang, Wang, & Li, 2019).
Safety And Hazards
The compound is classified under GHS07. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2.ClH/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13;/h3-4H,1-2,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPAHUSHYKUMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride | |
CAS RN |
326816-37-9 | |
| Record name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1400666.png)



![methyl 2-(2-methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1400671.png)
![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B1400672.png)
![1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1400674.png)




